1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine
Overview
Description
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine is a chemical compound with the molecular formula C16H25NO. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butylphenoxy group.
Preparation Methods
The synthesis of 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylphenol and ethylene oxide.
Reaction Conditions: The reaction between 4-tert-butylphenol and ethylene oxide is carried out under controlled conditions to form 2-(4-tert-butylphenoxy)ethanol.
Further Reactions: The intermediate 2-(4-tert-butylphenoxy)ethanol is then reacted with 2-bromoethylamine hydrobromide to form this compound.
Chemical Reactions Analysis
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of novel biologically active molecules. Its unique structure allows for the exploration of various pharmacophores.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and the tert-butylphenoxy group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their substituents and biological activities.
Phenoxy Derivatives: Compounds with phenoxy groups, such as 4-tert-butylphenoxyacetic acid, exhibit different chemical and biological properties due to variations in their molecular structures.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)16-6-8-17(9-7-16)21-15-14-20-13-12-19-10-4-5-11-19/h6-9H,4-5,10-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISXYIDXQVEBEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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